cis-2-Penten-1-ol cis-2-Penten-1-ol cis-2-Penten-1-ol is also known as banana flavoured compound. It was found to reduce the efficiency of sex pheromone lures in trapping male moths in a proof long-range field trapping experiment. Kinetics of gas-phase reactions of NO3 radical with cis-2-penten-1-ol was investigated using relative rates technique.
(Z)-2-penten-1-ol is a 2-penten-1-ol in which the double bond has (Z)-configuration. It is a volatile compound found in green tea, virgin olive oil, and broccoli. It is also used as a fragrance ingredient cosmetics, shampoos and soaps as well as in non-cosmetic products such as household cleaners and detergents. It has a role as a human metabolite, a fragrance, a plant metabolite, an insect attractant, a flavouring agent and a mammalian metabolite. It is a 2-penten-1-ol and a volatile organic compound.
, also known as 2-penten-1-ol or (e)-2-pentenol, belongs to the class of organic compounds known as primary alcohols. Primary alcohols are compounds comprising the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl). Thus, is considered to be a fatty alcohol lipid molecule. is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. is an ethereal, fruity, and green tasting compound that can be found in safflower and tea. This makes a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 1576-95-0
VCID: VC20927709
InChI: InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3-
SMILES: CCC=CCO
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol

cis-2-Penten-1-ol

CAS No.: 1576-95-0

Cat. No.: VC20927709

Molecular Formula: C5H10O

Molecular Weight: 86.13 g/mol

* For research use only. Not for human or veterinary use.

cis-2-Penten-1-ol - 1576-95-0

CAS No. 1576-95-0
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
IUPAC Name (Z)-pent-2-en-1-ol
Standard InChI InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3-
Standard InChI Key BTSIZIIPFNVMHF-ARJAWSKDSA-N
Isomeric SMILES CC/C=C\CO
SMILES CCC=CCO
Canonical SMILES CCC=CCO

Physical and Chemical Properties

cis-2-Penten-1-ol exhibits distinct physical and chemical properties that define its behavior in various applications and chemical reactions.

Physical Properties

The physical properties of cis-2-Penten-1-ol are summarized in Table 1:

PropertyValue
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Melting point48.52°C
Boiling point138°C
Density0.853 g/mL at 25°C
Vapor density>1 (vs air)
Flash point119°F
pKa14.70±0.10 (Predicted)
Physical formPowder to lump to clear liquid
ColorWhite or Colorless to Light yellow
Water SolubilityMiscible with alcohol, Immiscible with water
LogP1.22
Table 1: Physical properties of cis-2-Penten-1-ol

Chemical Properties

cis-2-Penten-1-ol is characterized as a colorless liquid with a green diffusive aroma. The compound demonstrates chemical stability under normal conditions but exhibits incompatibility with specific reagents including acid chlorides, acid anhydrides, and strong oxidizing agents. Safety considerations must be noted as the compound is classified as flammable .
The presence of both a hydroxyl functional group and a carbon-carbon double bond provides cis-2-Penten-1-ol with diverse chemical reactivity. The hydroxyl group can participate in esterification reactions, oxidation processes, and substitution reactions, while the double bond creates opportunities for addition reactions, hydrogenation, and other transformations characteristic of alkenes.

Sensory Properties

The compound possesses distinct organoleptic characteristics that make it valuable in fragrance and flavor applications:

  • Odor profile: Green phenolic, nasturtium, ethereal, medicinal, aldehydic, cherry, narcissus, metallic, fruity

  • Odor type: Green

  • Aroma intensity: Medium strength, recommended smelling in a 10.00% solution or less

Occurrence in Nature

cis-2-Penten-1-ol has been identified in numerous natural sources, contributing to the aroma profiles of various foods and plant materials.

Food Sources

The compound has been detected in multiple food products, including:

  • Asparagus

  • Bilberry

  • Blueberry

  • Crayfish

  • Kiwi fruit

Essential Oils and Plant Materials

cis-2-Penten-1-ol occurs as a component in various essential oils and plant materials:

  • Petitgrain grapefruit oil

  • Angelica seed oil (0.30%)

  • Green tea

  • Virgin olive oil

  • Broccoli
    Its widespread presence in diverse natural sources indicates its significant role in the flavor and aroma profiles of various plant-based foods and materials.

Analytical Methods for Identification

Several analytical techniques are employed for the detection, identification, and quantification of cis-2-Penten-1-ol in various matrices, with gas chromatography being particularly important.

Gas Chromatography Analysis

Gas chromatography is commonly used for the analysis of cis-2-Penten-1-ol. The Kovats retention indices on different column types provide valuable identification parameters, as shown in Tables 2 and 3.

Column typeActive phaseKovats Index (I)ReferenceComment
CapillaryOV-101744Padrayuttawat, Tamura, et al., 199650 m/0.25 mm/0.2 μm, N2, 2 K/min, 200°C @ 60 min; T start: 80°C
CapillaryOV-101764Yamaguchi and Shibamoto, 1981N2, 2 K/min; Column length: 70 m; Column diameter: 0.28 mm; T start: 80°C; T end: 200°C
Table 2: Kovats' Retention Indices for cis-2-Penten-1-ol on Non-polar Columns (Temperature Ramp)
Column typeActive phaseKovats Index (I)ReferenceComment
----------
CapillaryDB-Wax1322Umano, Hagi, et al., 1994He, 40°C @ 2 min, 2 K/min; Column length: 60 m; Column diameter: 0.25 mm; T end: 200°C
CapillarySupelcowax-101317Wong and Tie, 1993He, 35°C @ 5 min, 3 K/min, 200°C @ 20 min; Column length: 60 m; Column diameter: 0.25 mm
CapillaryDB-Wax1325Tatsuka, Suekane, et al., 199060 m/0.25 mm/0.25 μm, He, 40°C @ 5 min, 3 K/min; T end: 200°C
Table 3: Kovats' Retention Indices for cis-2-Penten-1-ol on Polar Columns (Temperature Ramp)
These retention indices serve as important identification parameters for cis-2-Penten-1-ol in complex mixtures, allowing for reliable characterization in analytical studies.

Applications and Uses

cis-2-Penten-1-ol demonstrates versatility in its applications across multiple industries due to its distinctive aroma profile and chemical properties.

Fragrance Industry

The compound is employed as a fragrance ingredient in various consumer products:

  • Cosmetics

  • Shampoos and soaps

  • Household cleaners and detergents
    Its green, fruity aroma profile makes it a valuable component in formulating complex fragrance compositions.

Flavor Industry

In the food industry, cis-2-Penten-1-ol serves as a flavoring agent, particularly recognized for its banana-like flavor characteristics. This property makes it useful in creating or enhancing fruit flavors in processed food products .

Chemical Synthesis

cis-2-Penten-1-ol serves as a precursor in chemical synthesis:

  • Used in the preparation of 1-bromo-pent-2-ene by reacting with phosphorus tribromide and pyridine

  • Potential intermediate in the synthesis of other organic compounds with specific stereochemistry requirements

Biological Activity and Research Findings

Research into the biological activities of cis-2-Penten-1-ol has revealed several interesting properties and effects that extend beyond its aromatic qualities.

Insect Interactions

A notable research finding indicates that cis-2-Penten-1-ol reduces the efficiency of sex pheromone lures in trapping male moths in long-range field trapping experiments . This observation suggests the compound interferes with chemical communication systems in insects, which could have significant implications for:

  • Understanding insect olfactory mechanisms

  • Developing potential applications in pest management strategies

  • Creating more effective or selective insect attractants or repellents

Metabolic Role

cis-2-Penten-1-ol has been identified as:

  • A human metabolite

  • A plant metabolite

  • A mammalian metabolite
    This widespread metabolic presence indicates the compound plays diverse roles in biological systems across different organisms, though specific metabolic pathways involving this compound require further elucidation.

Chemical Kinetics Research

Scientific investigations have explored the kinetics of gas-phase reactions of NO3 radical with cis-2-Penten-1-ol using relative rates technique . Such studies contribute to:

  • Understanding atmospheric chemistry mechanisms

  • Determining the environmental fate of volatile organic compounds

  • Assessing potential environmental impacts of the compound's release

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator